Chloro(hexyl)dimethylsilane

Description

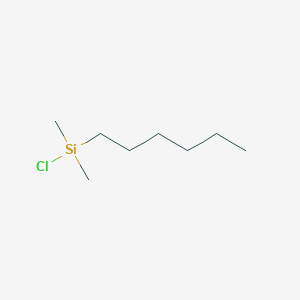

Chloro(hexyl)dimethylsilane (CAS 3634-59-1) is an organosilicon compound with the molecular formula C₈H₁₉ClSi and a molecular weight of 178.78 g/mol . It consists of a silicon atom bonded to a hexyl group (–C₆H₁₃), two methyl groups (–CH₃), and a reactive chlorine atom. This compound is widely used as a precursor in surface modification, hydrophobic coatings, and organic synthesis due to its ability to introduce hexyl-functionalized silane groups onto substrates .

Structure

3D Structure

Properties

IUPAC Name |

chloro-hexyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClSi/c1-4-5-6-7-8-10(2,3)9/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYKSDDVPXVEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3634-59-1 | |

| Record name | Chloro(hexyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between chloro(hexyl)dimethylsilane and analogous compounds:

Key Observations :

- Hexyl vs. Dodecyl Chains : Chloro(dodecyl)dimethylsilane has a longer alkyl chain (C₁₂), increasing hydrophobicity and steric bulk compared to the hexyl (C₆) variant .

- Aromatic vs. Aliphatic Substituents : Chloro(hexyl)methyl(phenyl)silane incorporates a phenyl group, enhancing stability and enabling π-π interactions in organic synthesis .

- Branched vs. Linear Chains: Chloro(3,3-dimethylbutyl)dimethylsilane features a branched alkyl group, which may reduce crystallinity and improve solubility in nonpolar solvents .

- Chloromethyl Reactivity : Chloro(chloromethyl)dimethylsilane has a highly reactive chloromethyl group, making it suitable for cross-linking or further functionalization .

Physical Properties and Reactivity

Physical State :

Reactivity :

- The chlorine atom in all compounds reacts with hydroxyl (–OH) or amine (–NH₂) groups, enabling surface functionalization. Reactivity decreases with bulkier substituents (e.g., dodecyl vs. hexyl) due to steric hindrance .

- Chloro(chloromethyl)dimethylsilane exhibits dual reactivity: the chloromethyl group can undergo nucleophilic substitution, while the silicon-bound chlorine participates in silylation .

Research Findings and Industrial Relevance

- Hexyl vs. Dodecyl Chains : Studies show that increasing alkyl chain length (C₆ → C₁₂) improves hydrophobicity but reduces reaction rates in silylation due to steric effects .

- Chloromethyl Functionality : Chloro(chloromethyl)dimethylsilane’s dual reactivity has been leveraged to synthesize cross-linked siloxane networks for chromatography stationary phases .

- Phenyl Group Utility : The phenyl group in chloro(hexyl)methyl(phenyl)silane enhances thermal stability, making it suitable for high-temperature applications in polymer chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.